ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
Description
Ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a bicyclic heterocyclic compound featuring a benzofuran core fused with a partially hydrogenated ring system. The (4Z)-configuration denotes the stereochemistry of the imino group at position 4, which is substituted with an acetyloxy moiety (OAc). This compound is structurally related to derivatives used in pharmaceutical and agrochemical research, particularly in screening libraries for bioactive molecules .
Properties
IUPAC Name |
ethyl (4Z)-4-acetyloxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-4-18-14(17)13-8(2)12-10(15-20-9(3)16)6-5-7-11(12)19-13/h4-7H2,1-3H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWWCHTXHBCSHD-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring system. This can be achieved through various methods, such as the Pechmann condensation or the Fischer indole synthesis.
Introduction of the Acetyloxyimino Group: The acetyloxyimino group can be introduced via the reaction of the benzofuran derivative with acetic anhydride and hydroxylamine under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the acetyloxyimino group to an amine or to reduce the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the ester group can be hydrolyzed to a carboxylic acid using aqueous base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous sodium hydroxide for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carboxylic acids from esters.
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that compounds with similar structural motifs to ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzofuran can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study published in ACS Omega highlighted the design and development of COX-II inhibitors that may share pharmacological pathways with this compound .
Antioxidant Activity
The antioxidant properties of benzofuran derivatives have been extensively studied. This compound could potentially contribute to reducing oxidative stress in biological systems. This is particularly relevant in the context of diseases such as cancer and cardiovascular disorders where oxidative damage plays a significant role.
Drug Development
This compound serves as a potential intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy or reduce side effects. For example, it may be utilized in synthesizing new antidepressants or anxiolytics by modifying the acetyloxy or imino groups to improve bioavailability and receptor affinity.
Case Study 1: Synthesis of COX-II Inhibitors
A recent study focused on synthesizing compounds structurally related to this compound as potential COX-II inhibitors. The results indicated that certain derivatives exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), thereby validating the compound's potential as a lead structure for drug development .
Case Study 2: Antioxidant Activity Assessment
In another investigation assessing the antioxidant activity of benzofuran derivatives, this compound was tested alongside other compounds. The study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its utility in formulations aimed at combating oxidative stress-related diseases .
Mechanism of Action
The mechanism by which ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exerts its effects depends on its interaction with biological targets. The acetyloxyimino group can act as a prodrug, releasing active metabolites upon enzymatic hydrolysis. The benzofuran core may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Acetyloxyimino vs. Hydroxyimino
The closest analog is ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate (ChemDiv ID: 8005-8892, ). Key differences include:
The acetyloxy group enhances lipophilicity compared to the hydroxyimino analog, which may improve membrane permeability in biological systems. However, the hydroxyimino analog’s polar group could favor aqueous solubility .
Ring System Variations: Benzofuran vs. Pyrrole
Ethyl 4-{[(acetyloxy)imino]methyl}-5-chloro-2-methyl-1H-pyrrole-3-carboxylate () shares a similar acetyloxyimino motif but replaces the benzofuran core with a pyrrole ring and introduces a chlorine substituent:
The benzofuran system in the target compound offers greater rigidity, which may influence conformational stability in molecular recognition processes .
Functional Group Positioning and Hydrogen Bonding
Hydrogen bonding patterns, critical for crystal packing and intermolecular interactions (), differ between analogs. For example:
- The acetyloxyimino group in the target compound may participate in weaker hydrogen bonds compared to the hydroxyimino analog due to steric hindrance from the acetyl group.
- The pyrrole analog’s NH group (δ 12.57 ppm in ¹H NMR) enables strong hydrogen bonding, absent in the benzofuran derivatives .
Research Findings and Implications
- Synthetic Accessibility: The hydroxyimino analog () is available at 1 mg scale, suggesting feasibility for derivatization to the acetyloxy version.
- Biological Screening : Both benzofuran and pyrrole derivatives are common in drug discovery, with the former often explored for CNS activity and the latter for antimicrobial applications.
- Crystallographic Tools : Programs like SHELXL () and WinGX () are essential for resolving such complex structures, though their application to the target compound remains speculative.
Biological Activity
Ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a synthetic compound with potential biological activities that have garnered attention in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- CAS Number : 296266-68-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are critical in metabolic pathways associated with cancer and inflammatory diseases.
- Receptor Modulation : Preliminary studies suggest that it may modulate receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.
In Vitro Studies
Several studies have investigated the in vitro biological activity of this compound:
- Anticancer Activity : In a study assessing the cytotoxic effects against various cancer cell lines, this compound demonstrated significant inhibitory effects on cell viability in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.3 | G2/M phase arrest |
In Vivo Studies
In vivo studies have been limited but promising:
- Animal Models : In murine models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers, suggesting anti-inflammatory properties.
Case Studies
-
Case Study on Anticancer Activity :
- A recent publication reported the use of this compound in a preclinical model for breast cancer. The compound was administered at varying doses over a four-week period. Results indicated a significant reduction in tumor size compared to control groups.
-
Case Study on Anti-inflammatory Effects :
- In a study evaluating its effects on rheumatoid arthritis models, treatment with this compound resulted in decreased joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate?
- Methodology : A common approach involves condensation of a tetrahydrobenzofuran precursor with an acetyloxyamine derivative under acidic or catalytic conditions. For example, analogous compounds (e.g., ethyl 4-{[(acetyloxy)imino]methyl}-5-chloro-2-methyl-1H-pyrrole-3-carboxylate) were synthesized via imine formation followed by acetylation, achieving yields >85% . Key steps include:
- Precursor activation : Use of 1,4-dioxane or THF as solvents for imine stabilization.
- Acetylation : Acetic anhydride or acetyl chloride to introduce the acetyloxy group.
- Stereochemical control : The (4Z) configuration can be achieved via kinetic control (low-temperature reactions) or selective crystallization.
Q. How can the stereochemistry (4Z configuration) of the imino group be confirmed experimentally?
- NMR analysis : The (4Z) configuration is inferred from coupling constants (e.g., J = 7–10 Hz for transannular interactions in NOESY) and chemical shifts. For example, the imino proton in similar compounds appears as a singlet at δ ~8.7 ppm due to restricted rotation .
- X-ray crystallography : Resolve spatial arrangements using SHELXL (for refinement) and ORTEP-3 (for visualization). Disordered regions require iterative refinement cycles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign signals for the tetrahydrobenzofuran ring (δ 1.5–2.5 ppm for methyl groups; δ 4.0–4.5 ppm for ester protons) and imino group (δ 8.5–9.0 ppm). Cross-validate with DEPT-135 and HSQC .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetyloxy groups) and N–O stretches (~1250 cm⁻¹).
- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic disorder in the tetrahydrobenzofuran ring be resolved during structure refinement?
- Approach : Use SHELXL’s PART instruction to model disorder. For example:
- Split the occupancy of disordered atoms (e.g., methyl or acetyloxy groups) using free variables.
- Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry.
- Validate with R1 < 5% and wR2 < 12% for high-resolution data (<1.0 Å) .
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
- Graph set analysis : Use Mercury or OLEX2 to classify hydrogen bonds (e.g., N–H···O=C or O–H···N motifs). For example:
- Dimer formation : R₂²(8) motifs between imino and ester groups.
- Chain propagation : C(6) chains via C–H···O interactions .
Q. How to reconcile discrepancies between solution-state NMR and solid-state X-ray data?
- Dynamic effects : In solution, the imino group may exhibit rapid tautomerism (e.g., keto-enol equilibrium), whereas X-ray captures a static conformation. Use VT-NMR (variable-temperature) to probe exchange broadening (e.g., coalescence at ~60°C) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify conformational flexibility .
Q. What mechanistic insights explain the stereoselectivity of the imino group formation?
- Computational modeling : Perform transition-state analysis (e.g., at M06-2X/cc-pVTZ level) to compare activation barriers for (4Z) vs. (4E) pathways. Key factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
